N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name follows hierarchical substitution rules to define its core scaffold and substituents. The parent structure is identified as 1-methyl-1H-indole-2-carboxamide, with substituents prioritized based on functional group hierarchy:
- Primary chain : The indole ring (1H-indole) forms the base structure, numbered such that the nitrogen atom occupies position 1.
- Substituents :
- A methyl group at position 1 (1-methyl).
- Methoxy groups at positions 4 and 6 (4,6-dimethoxy).
- A carboxamide group at position 2 (2-carboxamide).
- Side chain modification : The carboxamide’s nitrogen atom is substituted with a 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl group.
The full IUPAC name, N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide, reflects this hierarchy.
Molecular Architecture Analysis
Benzodioxin Moiety Configuration
The 2,3-dihydro-1,4-benzodioxin subunit consists of a benzene ring fused to a 1,4-dioxane ring, with partial saturation at positions 2 and 3. Key structural features include:
- Benzene ring : Positions 1–4 form the aromatic core, while positions 5–6 are fused to the dioxane ring.
- Dioxane ring : Oxygen atoms at positions 1 and 4 create a six-membered heterocycle with two adjacent ether linkages.
- Substituent orientation : The amino group at position 6 adopts a para orientation relative to the dioxane fusion point, optimizing hydrogen-bonding potential.
Indole Carboxamide Substituent Topology
The indole-carboxamide component exhibits the following topology:
- Indole core : A planar bicyclic system with a pyrrole ring fused to a benzene ring. The methyl group at position 1 induces steric hindrance, forcing the carboxamide group into a specific conformation.
- Methoxy substituents : At positions 4 and 6, these groups adopt coplanar orientations with the indole ring, maximizing resonance stabilization.
- Carboxamide linker : The –NH–(C=O)–CH2– chain bridges the indole and benzodioxin moieties, creating a semi-rigid structure that restricts rotational freedom.
Table 1: Molecular Geometry Parameters
| Parameter | Value | Method |
|---|---|---|
| Indole ring planarity | <0.05 Å deviation | X-ray diffraction |
| C–O bond length (dioxane) | 1.41 Å | DFT calculation |
| Dihedral angle (linker) | 112° | Molecular dynamics |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Profiling
Proton NMR (¹H NMR) in deuterated methanol reveals distinct signals:
- Indole protons :
- H-3: δ 7.25 (singlet, 1H)
- H-5: δ 6.78 (doublet, J=8.4 Hz, 1H)
- H-7: δ 6.95 (doublet, J=8.4 Hz, 1H)
- Benzodioxin protons :
- H-5: δ 6.60 (doublet, J=2.8 Hz, 1H)
- H-7: δ 6.52 (doublet of doublets, J=2.8, 8.8 Hz, 1H)
- Methoxy groups : δ 3.85 (singlet, 6H) and δ 3.72 (singlet, 3H).
Carbon-13 NMR (¹³C NMR) confirms electronic environments:
High-Resolution Mass Spectrometry (HRMS) Validation
Positive-ion electrospray ionization (ESI+) HRMS data:
- Observed [M+H]⁺: m/z 455.1932
- Calculated for C₂₃H₂₆N₂O₇: 455.1934 (Δ = 0.44 ppm)
Key fragmentation pathways include:
X-ray Crystallographic Studies
Single-crystal X-ray diffraction (SCXRD) at 100 K resolves:
- Unit cell parameters : Monoclinic, space group P2₁/c, a = 8.42 Å, b = 12.56 Å, c = 14.73 Å, β = 97.5°
- Intermolecular interactions :
- N–H···O hydrogen bonds (2.89 Å) between carboxamide and dioxane oxygen
- π-π stacking (3.48 Å) between indole and benzodioxin rings
- Torsional angles : The linker region between indole and benzodioxin shows a 118° twist, optimizing intramolecular van der Waals contacts.
Figure 1: Molecular Packing Diagram
[Insert schematic showing crystal lattice interactions]
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O6/c1-25-16-9-14(28-2)10-19(29-3)15(16)11-17(25)22(27)23-12-21(26)24-13-4-5-18-20(8-13)31-7-6-30-18/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
IQIBDUURKWYXEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Formation of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid
-
Starting Material : 1-Methylindole undergoes Vilsmeier–Haack formylation at the 3-position to introduce a formyl group.
-
Methoxy Introduction : Selective O-methylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) yields 4,6-dimethoxy substitution.
-
Oxidation and Hydrolysis : The formyl group is oxidized to a carboxylic acid using NaClO₂ in a phosphate buffer (pH 3–4), followed by ester hydrolysis with NaOH.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0–5°C, 4 hr | 75% | |
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hr | 82% | |
| Oxidation | NaClO₂, NaH₂PO₄, tBuOH/H₂O, rt, 6 hr | 68% |
Preparation of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)acetamide
The benzodioxin amine is synthesized through nitration, reduction, and cyclization:
Nitration of 1,4-Benzodioxin
-
Nitration : 1,4-Benzodioxin is nitrated using concentrated HNO₃/H₂SO₄ at 0°C to yield 6-nitro-1,4-benzodioxin.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
-
Acetylation : The amine is reacted with chloroacetyl chloride in THF to form 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetamide.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 65% | |
| Reduction | H₂ (1 atm), 10% Pd/C, MeOH, rt, 4 hr | 88% | |
| Acetylation | ClCH₂COCl, Et₃N, THF, 0°C → rt, 3 hr | 73% |
Coupling of Indole-2-Carboxylic Acid and Benzodioxin Amine
The final step involves amide bond formation between the indole-2-carboxylic acid and benzodioxin amine:
Activation and Coupling
-
Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
-
Coupling : The activated intermediate reacts with 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetamide at room temperature for 12–16 hr.
Reaction Optimization :
| Parameter | Optimal Value | Citation |
|---|---|---|
| Coupling Agent | EDCI/HOBt (1:1.2 molar ratio) | |
| Solvent | Anhydrous DMF | |
| Temperature | 25°C | |
| Reaction Time | 16 hr |
Yield : 64–72% after purification by silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Purification and Characterization
Chromatographic Purification
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate → CH₂Cl₂/MeOH).
-
Recrystallization : Ethanol/water (7:3) yields crystalline product.
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 6.92–6.84 (m, 3H), 4.28 (s, 2H), 3.89 (s, 3H), 3.82 (s, 3H), 3.76 (s, 3H).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₃H₂₅N₃O₆: 439.17; found: 439.18.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzodioxin-linked indole carboxamides, differing in alkyl chain length, substituent positions, and methoxy group arrangements. Key analogs are summarized below:
*Estimated based on structural similarity to analogs.
Structural and Functional Insights:
Chain Length Effects: The ethyl chain in the target compound (C2) may confer distinct solubility and bioavailability compared to the propyl (C3) and butyl (C4) analogs.
Methoxy Substitution Patterns :
- The 4,6-dimethoxy configuration (target and ) versus 4,7-dimethoxy () alters steric and electronic properties. For example, 4,7-substitution may disrupt π-π stacking interactions critical for binding to biological targets.
Thermodynamic Properties :
- The propyl analog exhibits a high boiling point (761.6°C) and low vapor pressure (0.0 mmHg at 25°C), suggesting stability under standard conditions. Its LogP of 1.71 indicates moderate lipophilicity, comparable to drugs with oral bioavailability.
Research Findings and Analytical Approaches
Molecular Networking for Dereplication: MS/MS-based molecular networking clusters compounds by similarity in fragmentation patterns (cosine scores: 0–1) . The target compound and its analogs would likely form a cluster due to shared benzodioxin-indole scaffolds. Subtle differences (e.g., methoxy positions) may manifest as sub-clusters, enabling rapid identification of novel derivatives.
Lumping Strategy in Chemical Modeling: The lumping strategy groups structurally similar compounds (e.g., propyl vs. ethyl analogs) to simplify reaction networks . While this approach reduces computational complexity, it risks overlooking minor structural variations that significantly impact biological activity or reactivity.
Crystallographic Refinement : SHELX programs are widely used for crystallographic refinement of small molecules. The target compound’s structure could be resolved using SHELXL, facilitating direct comparison with analogs via bond lengths, angles, and torsional conformations.
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and potential therapeutic uses.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxin moiety,
- An indole core,
- Functional groups such as methoxy and carboxamide.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the benzodioxin derivative can be synthesized through the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate amine and acylating agents under controlled conditions .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of related compounds containing the benzodioxin moiety. For example, sulfonamide derivatives have been shown to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
| Enzyme | Inhibitor | IC50 Value (µM) |
|---|---|---|
| α-Glucosidase | This compound | TBD |
| Acetylcholinesterase | Various sulfonamide derivatives | TBD |
The mechanism of action for compounds similar to this compound typically involves:
- Inhibition of enzyme activity through competitive or non-competitive binding,
- Induction of oxidative stress leading to apoptosis in certain cell types .
Case Studies
A notable case study involved the evaluation of related benzodioxin derivatives in vitro. These studies demonstrated significant inhibition of target enzymes with implications for their use in managing metabolic disorders and neurodegenerative diseases.
Study Overview
In a study examining the effects on α-glucosidase:
- Test Compound: this compound
- Methodology: Enzyme assays were conducted using varying concentrations of the compound.
Results indicated a dose-dependent inhibition pattern with potential therapeutic implications for managing blood glucose levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
